molecular formula C12H8N2O4S2 B093035 Bis(4-nitrophenyl) disulfide CAS No. 100-32-3

Bis(4-nitrophenyl) disulfide

Cat. No.: B093035
CAS No.: 100-32-3
M. Wt: 308.3 g/mol
InChI Key: KWGZRLZJBLEVFZ-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) disulfide, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O4S2 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGZRLZJBLEVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059211
Record name Disulfide, bis(4-nitrophenyl)
Source EPA DSSTox
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-32-3
Record name Bis(4-nitrophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dinitrodiphenyldisulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4566
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Record name Disulfide, bis(4-nitrophenyl)
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Record name Disulfide, bis(4-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-nitrophenyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.582
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Record name 4,4'-DINITRODIPHENYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Bis(4-nitrophenyl) disulfide?

A1: this compound is an organic disulfide featuring two 4-nitrophenyl groups connected by a disulfide bond (S-S).

  • Molecular Formula: C12H8N2O4S2 [, ]
  • Molecular Weight: 308.33 g/mol []
  • Spectroscopic Data:
    • Infrared Spectroscopy: Characterized by specific absorption bands corresponding to vibrational modes of its functional groups like nitro (-NO2) and disulfide (S-S). []
    • Surface-Enhanced Raman Scattering (SERS): Exhibits enhanced Raman scattering when adsorbed onto noble metal nanostructures, providing detailed information on its vibrational modes and interaction with the metal surface. []

Q2: How does this compound behave on different material surfaces?

A2: this compound exhibits selective growth on specific materials. Research has shown that it preferentially forms crystal whiskers on lead (Pb) surfaces but not on silicon (Si), indium (In), or silver (Ag). This selectivity suggests a unique interaction between the molecule and the electronic structure of lead. []

Q3: Can you elaborate on the formation and characteristics of this compound self-assembled monolayers (SAMs)?

A3: this compound can form self-assembled monolayers on gold surfaces, but achieving high coverage and reproducibility can be challenging. Studies have investigated different modification conditions to achieve densely packed aromatic SAMs using both this compound and its precursor, 4-nitrothiophenol. Interestingly, scanning tunneling microscopy (STM) revealed distinct superstructures and sub-molecular details in SAMs prepared from 4-nitrothiophenol, attributed to SAM stress and "frozen" molecular states, which were absent in disulfide-derived SAMs. These findings highlight the influence of the precursor molecule and surface interactions on SAM formation and structure. []

Q4: What are the insights gained from computational studies on this compound?

A4: Computational chemistry techniques, including the G4 composite method, have been employed to calculate the standard molar formation enthalpies of this compound isomers (2,2′-dinitrodiphenyl disulfide and 4,4′-dinitrodiphenyl disulfide) in the gas phase. These calculations, alongside experimental measurements, have provided valuable data for understanding the thermochemical properties of the molecule. Furthermore, theoretical tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have revealed an unusual four-center six-electron interaction (O···S–S···O) in 2,2′-dinitrodiphenyl disulfide, highlighting the significance of intramolecular interactions in influencing the molecule's stability. []

Q5: How does the structure of this compound relate to its reactivity with liquid ammonia?

A5: The presence of the disulfide bond (S-S) in this compound makes it susceptible to cleavage by liquid ammonia. This reaction leads to the formation of 4-nitrobenzenesulfenamide and 4-nitrobenzenethiol. [] Interestingly, the reaction pathway can be influenced by the presence of elemental sulfur in liquid ammonia, leading to the formation of additional products like 4,4′-dinitrodiphenyl disulfide and 4,4′-dinitrodiphenyl sulfide. This highlights the importance of the chemical environment in dictating reaction outcomes. [, ]

Q6: Are there any crystallographic studies on this compound?

A6: Yes, X-ray crystallography studies have revealed the crystal structure of this compound at 150 K. The molecules are found to arrange themselves in a three-dimensional framework stabilized by C-H⋯O hydrogen bonds and aromatic π⋯π stacking interactions. [] This information is crucial for understanding the solid-state packing and potential intermolecular interactions of the molecule.

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